molecular formula C14H12ClN3O2 B2411531 N-allyl-4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide CAS No. 339031-69-5

N-allyl-4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide

Cat. No.: B2411531
CAS No.: 339031-69-5
M. Wt: 289.72
InChI Key: IMDRHVPIUFGVSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide is a synthetic organic compound that belongs to the pyridazine family This compound is characterized by its unique structure, which includes an allyl group, a chloro substituent, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylic acid. This intermediate is then reacted with allyl amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for high yield and purity, often employing automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-allyl-4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

N-allyl-4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide: Lacks the allyl group, which may affect its reactivity and biological activity.

    N-allyl-4-chloro-6-oxo-1,6-dihydro-3-pyridazinecarboxamide: Lacks the phenyl ring, which may influence its chemical properties and applications.

Uniqueness

N-allyl-4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

4-chloro-6-oxo-1-phenyl-N-prop-2-enylpyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c1-2-8-16-14(20)13-11(15)9-12(19)18(17-13)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDRHVPIUFGVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=NN(C(=O)C=C1Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.